(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane

Description

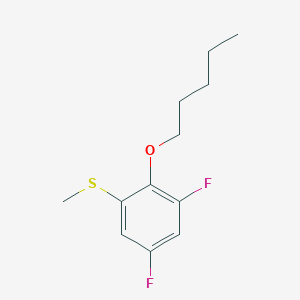

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane is a fluorinated aromatic sulfane compound characterized by a phenyl ring substituted with fluorine atoms at the 3- and 5-positions, a pentyloxy group (linear C₅ alkoxy chain) at the 2-position, and a methylthio (-SMe) group. The pentyloxy chain and fluorine substituents likely enhance lipophilicity and metabolic stability, critical for bioactivity .

Properties

IUPAC Name |

1,5-difluoro-3-methylsulfanyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c1-3-4-5-6-15-12-10(14)7-9(13)8-11(12)16-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCZNCFEWPBGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane typically involves the reaction of 3,5-difluorophenol with n-pentyl bromide in the presence of a base to form 3,5-difluoro-2-n-pentoxyphenol. This intermediate is then reacted with methylthiolating agents under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the sulfide group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Modified sulfide derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atoms and the pentoxy group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound is compared to two close analogs:

- (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane (CAS 1443304-90-2, )

- (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane (CAS 1443351-08-3, )

Key differences lie in the alkoxy chain length, branching, and substituent position on the phenyl ring.

Table 1: Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkoxy Substituent | Position | Branching |

|---|---|---|---|---|---|---|

| Target Compound | Not provided | C₁₂H₁₆F₂OS | 246.31 | Pentyloxy (C₅) | 2 | Linear |

| (3,5-Difluoro-4-isobutoxyphenyl)(methyl)sulfane | 1443304-90-2 | C₁₁H₁₄F₂OS | 232.29 | Isobutoxy (C₄) | 4 | Branched |

| (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane | 1443351-08-3 | C₁₁H₁₄F₂OS | 232.29 | Butoxy (C₄) | 2 | Linear |

Substituent Effects on Physicochemical Properties

Chain Length and Lipophilicity: The pentyloxy group in the target compound increases molecular weight and lipophilicity compared to butoxy (C₄) and isobutoxy (branched C₄) analogs. Branching: The isobutoxy group () introduces steric hindrance, which could reduce crystallinity and improve solubility compared to linear chains .

In contrast, the 4-position isobutoxy group () may alter spatial interactions with biological targets .

Biological Activity

(3,5-Difluoro-2-(pentyloxy)phenyl)(methyl)sulfane is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorinated phenyl ring substituted with a pentyloxy group and a methyl sulfane moiety. The presence of fluorine atoms often enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its sulfane group, which can undergo redox reactions. This reactivity allows it to interact with various biomolecules, including proteins and nucleic acids, potentially leading to:

- Enzyme inhibition or activation : The compound may modulate the activity of specific enzymes involved in metabolic pathways.

- Signaling pathway modulation : It can influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Induction of oxidative stress : The formation of reactive intermediates can lead to oxidative damage in cells.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related sulfane compounds have shown effectiveness against various bacterial strains. The exact MIC (Minimum Inhibitory Concentration) values for this compound are yet to be determined but are expected to be comparable based on structural similarities.

Anticancer Potential

Several studies have investigated the anticancer potential of sulfane derivatives. For example, compounds that share structural characteristics with this compound have demonstrated cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated a series of sulfane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the phenyl ring significantly enhanced antimicrobial efficacy.

- Case Study on Anticancer Effects : In vitro studies on a panel of cancer cell lines demonstrated that derivatives with similar structures exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.